

Application Notes & Protocols:

Tetramethylammonium Triacetoxyborohydride in Substrate-Directed Asymmetric Synthesis

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Compound of Interest

Compound Name: *Tetramethylammonium triacetoxyborohydride*

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Application Note: Diastereoselective Reduction of β -Hydroxy Ketones

Tetramethylammonium triacetoxyborohydride, $\text{Me}_4\text{N}[\text{BH}(\text{OAc})_3]$, is a mild and selective stoichiometric reducing agent. While not an asymmetric catalyst itself, it is a key reagent in substrate-directed asymmetric synthesis, most notably in the diastereoselective reduction of β -hydroxy ketones to furnish anti-1,3-diols. This specific transformation is widely known as the Evans-Saksena reduction.[1][2]

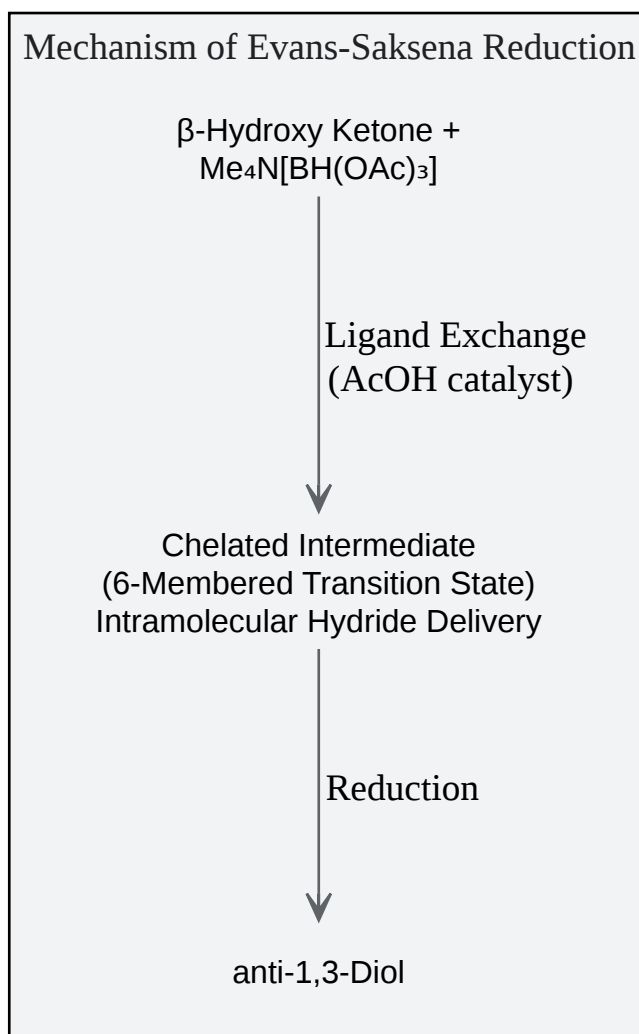
The reaction provides a powerful and reliable method for establishing specific stereochemical relationships, which is a critical task in the synthesis of complex molecules such as polyketide natural products, including the bryostatins.[1] The high diastereoselectivity is achieved through an intramolecular hydride delivery mechanism, where the reagent coordinates with the substrate's hydroxyl group, leading to a predictable stereochemical outcome.[1][3][4] Unlike reductions with other hydride reagents that may show little to no selectivity, **tetramethylammonium triacetoxyborohydride** consistently produces the anti-diol with high fidelity across a range of substrates.[3][4][5]

Key Advantages:

- High Diastereoselectivity: Reliably produces anti-1,3-diols.
 - Mild Reaction Conditions: Reductions can be performed at low temperatures, tolerating various functional groups.
 - Predictable Stereochemistry: The stereochemical outcome is dictated by the substrate's existing hydroxyl group.
 - Broad Substrate Scope: Effective for a wide variety of acyclic and cyclic β -hydroxy ketones.
- [3][4]

Reaction Mechanism and Stereochemical Rationale

The high anti-selectivity of the Evans-Saksena reduction is rationalized by a chair-like, six-membered transition state. The reaction is initiated by an acid-promoted ligand exchange, where an acetate on the borohydride is replaced by the substrate's β -hydroxyl group.[3][4] This forms an alkoxydiacetoxymborohydride intermediate. The ketone is then reduced via intramolecular hydride delivery from the boron center. This chelation-controlled delivery forces the hydride to approach from the face opposite to the chelating alcohol, resulting in the observed anti diastereoselectivity.[1]



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Caption: Proposed mechanism for the Evans-Saksena reduction.

Data Presentation: Reduction of Representative β -Hydroxy Ketones

The following table summarizes the results obtained for the reduction of various β -hydroxy ketones to their corresponding anti-diols using **tetramethylammonium triacetoxyborohydride**, as reported by Evans, et al.[3][4]

Entry	Substrate (β -Hydroxy Ketone)	Conditions	Time (h)	Yield (%)	Diastereom er Ratio (anti:syn)
1	Phenyl, R ¹ =H, R ² =Me	MeCN/AcOH, -40 °C	48	95	>99:1
2	Phenyl, R ¹ =Me, R ² =Me	MeCN/AcOH, -35 °C	72	98	>99:1
3	n-Butyl, R ¹ =H, R ² =Me	MeCN/AcOH, -40 °C	48	91	97:3
4	n-Butyl, R ¹ =Me, R ² =Me	MeCN/AcOH, -20 °C	48	99	98:2
5	Isopropyl, R ¹ =H, R ² =Me	MeCN/AcOH, -40 °C	72	90	95:5
6	Isopropyl, R ¹ =Me, R ² =Me	MeCN/AcOH, -10 °C	48	99	97:3
7	Cyclohexyl, R ¹ =H, R ² =Me	MeCN/AcOH, -40 °C	48	93	98:2

Data sourced from J. Am. Chem. Soc. 1988, 110 (11), 3560–3578.[[3](#)]

Detailed Experimental Protocols

Preparation of Tetramethylammonium Triacetoxymethylborohydride

Materials:

- Tetramethylammonium borohydride (Me₄NBH₄)
- Anhydrous benzene

- Glacial acetic acid (AcOH)
- Anhydrous ether
- Nitrogen or Argon atmosphere setup

Procedure:

- Suspend tetramethylammonium borohydride (1.0 eq) in anhydrous benzene under an inert atmosphere.
- Add glacial acetic acid (3.0 eq) dropwise to the suspension at room temperature with vigorous stirring.
- Stir the reaction mixture for 2 hours at room temperature, during which time the solid will dissolve and then a new precipitate will form.
- Remove the solvent under reduced pressure.
- Wash the resulting white solid with anhydrous ether and dry under high vacuum. The product, $\text{Me}_4\text{N}[\text{BH}(\text{OAc})_3]$, can be stored under an inert atmosphere.

General Protocol for Evans-Saksena Reduction

Materials:

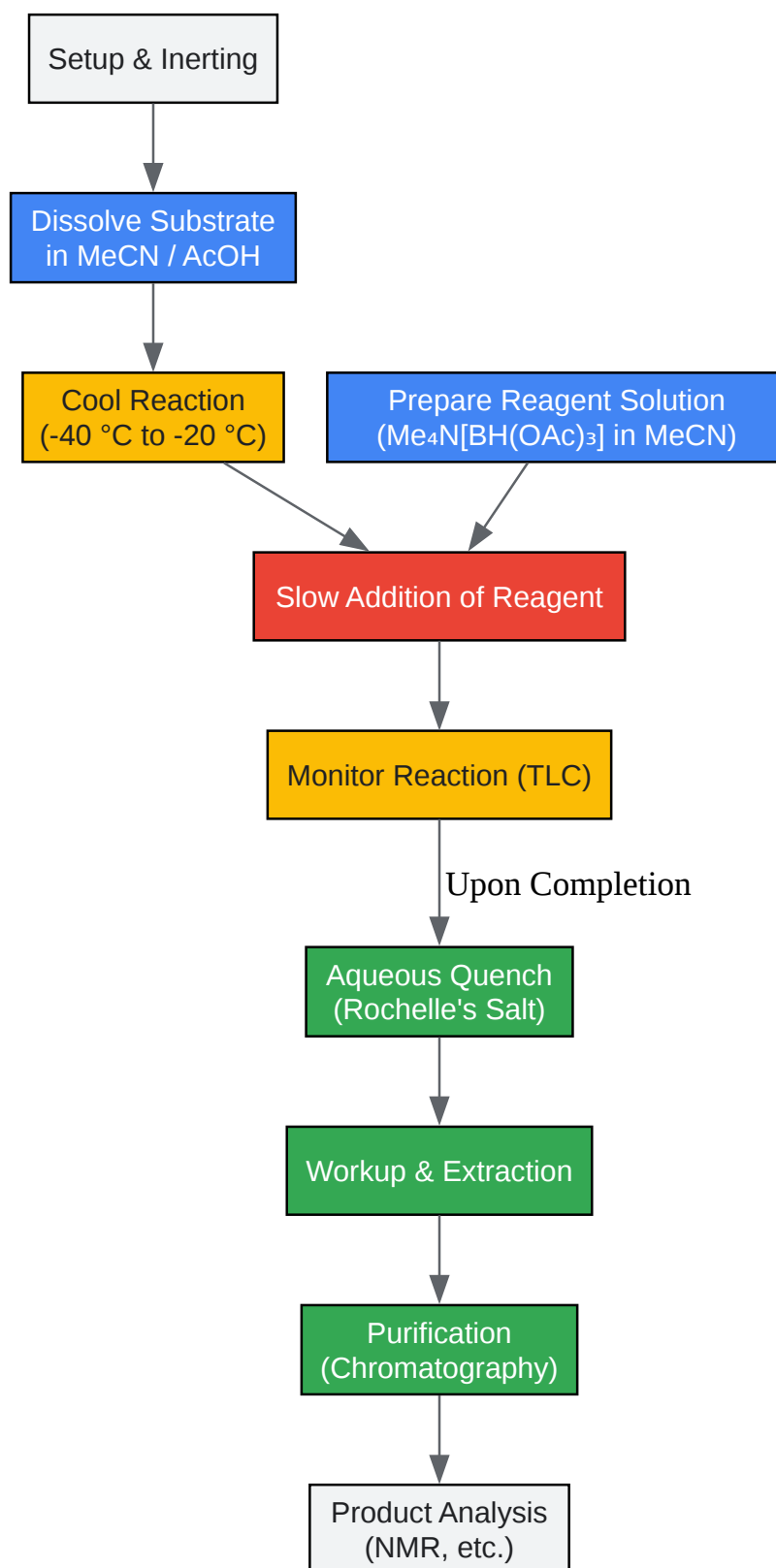
- β -Hydroxy ketone substrate
- **Tetramethylammonium triacetoxymborohydride** (1.5 - 2.0 eq)
- Anhydrous acetonitrile (MeCN)
- Glacial acetic acid (AcOH)
- Nitrogen or Argon atmosphere setup
- Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
- Ethyl acetate

Procedure:

- Dissolve the β -hydroxy ketone (1.0 eq) in a 1:1 mixture of anhydrous acetonitrile and glacial acetic acid under an inert atmosphere.
- Cool the solution to the desired temperature (typically between -40 °C and -20 °C) using a suitable cooling bath.
- In a separate flask, dissolve **tetramethylammonium triacetoxymborohydride** (1.5 eq) in anhydrous acetonitrile.
- Add the solution of the reducing agent dropwise to the stirred substrate solution over 30 minutes, maintaining the low temperature.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 24-72 hours).
- Quench the reaction by the slow addition of saturated aqueous sodium potassium tartrate solution at the reaction temperature.
- Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the layers are clear.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the pure anti-1,3-diol.

Visualization of Experimental Workflow

The following diagram outlines the standard workflow for performing an Evans-Saksena reduction in the laboratory.



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Caption: General laboratory workflow for the Evans-Saksena reduction.

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